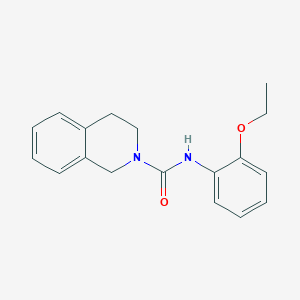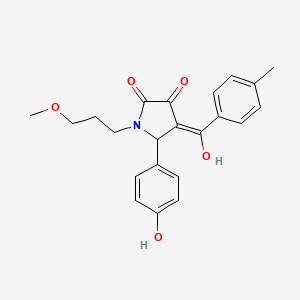
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the reaction of 2-ethoxyaniline with isoquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinolinecarboxamide
- N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinecarboxamide
Uniqueness
N-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its specific structural features, such as the ethoxy group and the isoquinoline core. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-17-10-6-5-9-16(17)19-18(21)20-12-11-14-7-3-4-8-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSGFUSHBEQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5338177.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5338190.png)
![(Z)-4-AMINO-N'-[(4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5338196.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5338219.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)
![3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5338236.png)
![(3S,4R)-3-methoxy-1-[1-(4-phenylphenyl)tetrazol-5-yl]piperidin-4-amine](/img/structure/B5338250.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338278.png)
![N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide](/img/structure/B5338285.png)
